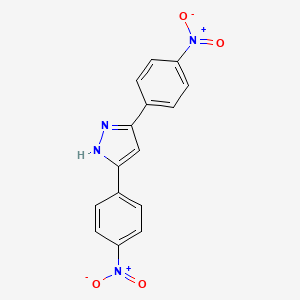

![molecular formula C16H21FN2O4S B5551655 (1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5551655.png)

(1S*,5R*)-3-[(2-fluorophenyl)sulfonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 3-azabicyclo [3.3.1] nonanones derivatives, involves the Mannich reaction of ketones, aldehydes, and ammonium acetate in polar aprotic solvents. These compounds exhibit chair-chair and/or boat-chair conformations and show significant biological activities against various fungal and bacterial strains. The influence of electron-withdrawing groups on the aryl rings enhances these activities (Mazimba & Mosarwa, 2015).

Molecular Structure Analysis

The analysis of related fluorinated compounds emphasizes the impact of fluorine atoms on the chemical structure, improving stability and influencing the electronic properties of the molecule. For instance, the synthesis of "2-Fluoro-4-bromobiphenyl," a key intermediate in the manufacture of flurbiprofen, outlines the structural significance of fluorine in medicinal chemistry (Qiu et al., 2009).

Chemical Reactions and Properties

The reactivity of sulfur and nitrogen-containing heterocycles, as seen in the functionalization of 3-ABNs into various heterocyclic compounds, underscores the versatile chemical properties of such structures. These transformations are pivotal for developing compounds with enhanced biological and pharmacological profiles (Mazimba & Mosarwa, 2015).

Physical Properties Analysis

The presence of fluorine significantly affects the physical properties of compounds, such as solubility, volatility, and thermal stability. For example, "A Practical Synthesis of 2-Fluoro-4-bromobiphenyl" demonstrates how the introduction of fluorine enhances the yield and practicality of synthesizing key intermediates with improved physical properties (Qiu et al., 2009).

Chemical Properties Analysis

Fluorine's electronegativity and ability to stabilize adjacent carbanions significantly contribute to the chemical robustness of fluorinated compounds. This characteristic is crucial for developing pharmacologically active molecules with enhanced bioavailability and stability (Qiu et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

This compound belongs to a class of molecules extensively studied for their affinity to opioid receptors, particularly targeting the kappa-opioid receptor for potential therapeutic applications. In a study conducted by Siener et al. (2000), a series of 3,7-diazabicyclo[3.3.1]nonan-9-ones with varying aryl substituents were synthesized to evaluate their affinity towards mu-, delta-, and kappa-opioid receptors. Compounds with specific substituents, including m-fluoro, p-methoxy, and m-hydroxy, demonstrated significant affinity towards the kappa receptor, indicating potential for development as peripheral kappa-agonists, which could be beneficial in conditions such as rheumatoid arthritis Siener et al., 2000.

Chemical Structure Influence on Biological Activity

Geiger et al. (2007) explored the synthesis of bicyclic sigma receptor ligands, highlighting the importance of stereochemistry in influencing receptor affinity and cytotoxic activity. This research demonstrated that different stereoisomers of related compounds possess varying degrees of affinity for sigma1 receptors, and some methyl ethers displayed significant cytotoxic activity against human tumor cell lines, indicating potential applications in cancer therapy Geiger et al., 2007.

Proton Exchange Membranes

In the field of materials science, the synthesis and application of compounds containing sulfonyl and fluorophenyl groups have been explored for the development of proton exchange membranes (PEMs) for fuel cell applications. Kim et al. (2008) synthesized a new sulfonated side-chain grafting unit for comb-shaped poly(arylene ether sulfone)s, demonstrating high proton conductivity and good thermal stability, making them suitable for fuel cell applications Kim et al., 2008.

Synthetic Route Innovation

Research by Zezula et al. (2007) presented a novel synthetic route for ortho-hydroxy-E and -F oxide-bridged 5-phenylmorphans, showcasing an innovative approach to synthesizing complex structures that could have implications in pharmaceutical development Zezula et al., 2007.

Eigenschaften

IUPAC Name |

(1S,5R)-3-(2-fluorophenyl)sulfonyl-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O4S/c1-23-9-8-19-13-7-6-12(16(19)20)10-18(11-13)24(21,22)15-5-3-2-4-14(15)17/h2-5,12-13H,6-11H2,1H3/t12-,13+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLYGEFZMIQCNN-QWHCGFSZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1-azepanyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5551580.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)

![3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5551650.png)

![8,8'-[1,2-phenylenebis(oxy-2,1-ethanediyloxy)]diquinoline](/img/structure/B5551662.png)